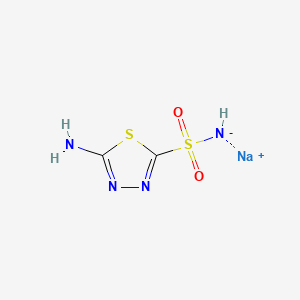

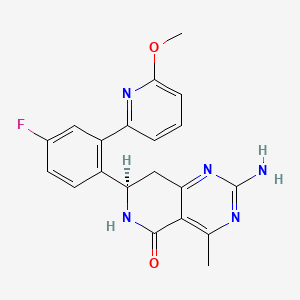

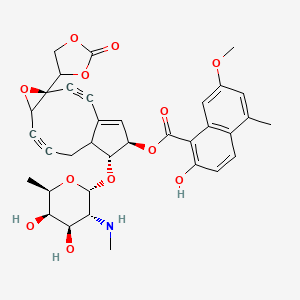

![molecular formula C21H18N4O4S B612030 Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 1276110-06-5](/img/structure/B612030.png)

Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate

Overview

Description

HS-173 is a novel and selective inhibitor of phosphatidylinositol 3-kinase alpha (PI3Kα). It has garnered significant attention in the scientific community due to its potent anticancer properties. The compound is primarily used in cancer research, particularly for its ability to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial in regulating cell growth, proliferation, and survival .

Scientific Research Applications

HS-173 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the PI3K/AKT/mTOR signaling pathway and its role in various cellular processes.

Biology: Investigated for its effects on cell proliferation, apoptosis, and migration in various cell lines, including cancer cells.

Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly those with dysregulated PI3K signaling.

Industry: Utilized in the development of new anticancer drugs and as a reference compound in drug discovery and development .

Safety and Hazards

Safety information for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HS-173 involves the preparation of an imidazopyridine-carboxylate derivative The detailed synthetic route includes multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of HS-173 follows similar synthetic routes but on a larger scale. The process is optimized for scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its purity and potency .

Chemical Reactions Analysis

Types of Reactions

HS-173 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: HS-173 can be reduced to form reduced derivatives, which may have different biological activities.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. The reactions are performed under inert atmospheres to prevent unwanted side reactions.

Substitution: Various nucleophiles and electrophiles are used in substitution reactions. .

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of HS-173. These derivatives are often studied for their potential biological activities and therapeutic applications .

Mechanism of Action

HS-173 exerts its effects by selectively inhibiting PI3Kα, a key enzyme in the PI3K/AKT/mTOR signaling pathway. This inhibition leads to the suppression of downstream signaling events, resulting in reduced cell proliferation, induction of apoptosis, and inhibition of cell migration and invasion. The compound also affects other molecular targets and pathways, including the reduction of hypoxia-inducible factor 1-alpha (HIF-1α) and vascular endothelial growth factor (VEGF), which play roles in angiogenesis and tumor growth .

Comparison with Similar Compounds

HS-173 is compared with other PI3K inhibitors, such as:

Wortmannin: A non-selective PI3K inhibitor with potent anticancer properties but higher toxicity.

LY294002: Another non-selective PI3K inhibitor with broad-spectrum activity but limited clinical use due to toxicity.

Idelalisib: A selective PI3K delta inhibitor used in the treatment of certain hematological malignancies.

Uniqueness of HS-173

HS-173 stands out due to its high selectivity for PI3Kα and its potent anticancer activity with relatively lower toxicity compared to non-selective inhibitors. Its ability to inhibit multiple pathways involved in cancer progression makes it a promising candidate for further development .

List of Similar Compounds

- Wortmannin

- LY294002

- Idelalisib

- Buparlisib (BKM120)

- Alpelisib (BYL719)

HS-173’s unique properties and promising preclinical results highlight its potential as a valuable tool in cancer research and therapy .

Properties

IUPAC Name |

ethyl 6-[5-(benzenesulfonamido)pyridin-3-yl]imidazo[1,2-a]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O4S/c1-2-29-21(26)19-13-23-20-9-8-15(14-25(19)20)16-10-17(12-22-11-16)24-30(27,28)18-6-4-3-5-7-18/h3-14,24H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKOTFCHZNXZMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2N1C=C(C=C2)C3=CC(=CN=C3)NS(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1276110-06-5 | |

| Record name | HS-173 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1276110065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HS-173 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2758X982JL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: HS-173 is a potent and selective inhibitor of the Phosphoinositide 3-Kinase alpha (PI3Kα) subtype. [, , ]

A: HS-173 inhibits PI3Kα, a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is frequently activated in various cancers. [, , , ] This inhibition leads to downstream suppression of cell proliferation, induction of apoptosis (programmed cell death), and inhibition of tumor angiogenesis (formation of new blood vessels that supply tumors). [, , , , ] Additionally, HS-173 has been shown to enhance the sensitivity of cancer cells to radiation therapy by attenuating DNA damage repair mechanisms. [, ]

A: Research suggests that HS-173 can also impact the TGF-β/Smad signaling pathway, which is involved in epithelial-mesenchymal transition (EMT), a process that contributes to cancer cell invasion and metastasis. [] Furthermore, HS-173 has been shown to interact with the p38-mitogen-activated protein kinase (MAPK) pathway. []

ANone: This information is not explicitly provided in the provided research abstracts. A full structural characterization, including spectroscopic data, would require consulting the primary research publications or chemical databases.

A: While the provided abstracts don't offer detailed SAR studies, one study synthesized a series of 2-aminobenzothiazole derivatives as potential PI3Kα inhibitors. [] This suggests that structural modifications to the HS-173 scaffold are being investigated to improve potency, selectivity, or other pharmacological properties.

A: HS-173 has demonstrated promising anticancer activity in preclinical models of various cancers, including pancreatic cancer, breast cancer, non-small cell lung cancer (NSCLC), head and neck squamous cell carcinoma (HNSCC), and gastric cancer. [, , , , , , , ]

A: Yes, preclinical studies have investigated the in vivo efficacy of HS-173 using human tumor xenograft models in mice. [, , ] These studies have demonstrated that HS-173 can inhibit tumor growth and metastasis in vivo, supporting its potential as an anticancer therapeutic.

A: Research indicates that overexpression of the multidrug efflux transporters ABCB1 and ABCG2 can lead to resistance to HS-173. [] These transporters are known to pump drugs out of cells, reducing their intracellular concentration and effectiveness.

A: Studies have suggested that the Ras-MEK-ERK pathway might play a role in resistance to PI3K inhibitors like HS-173 in some cancer cells, potentially by compensating for PI3K inhibition. []

A: Yes, studies have indicated that HS-173 can promote tumor vessel normalization, improving the structure and function of blood vessels within the tumor microenvironment. [, ] This normalization has the potential to enhance drug delivery to tumor cells and improve the efficacy of chemotherapy.

A: Common techniques used in the research include cell viability assays (MTT, resazurin, trypan blue exclusion), flow cytometry for cell cycle and apoptosis analysis, Western blotting for protein expression and phosphorylation, immunohistochemistry, immunofluorescence, transmission electron microscopy, Doppler ultrasound, and small animal live imaging. [, , , , , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

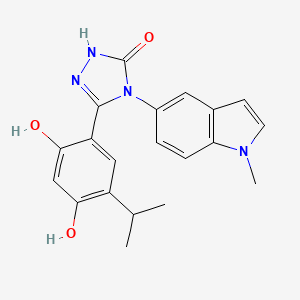

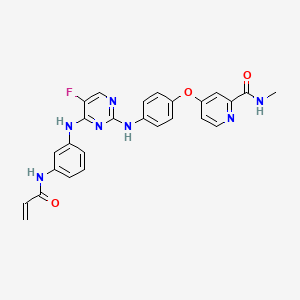

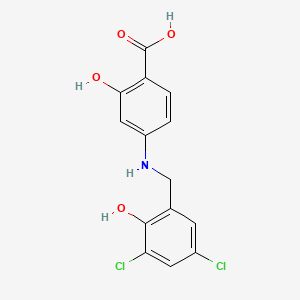

![3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B611958.png)